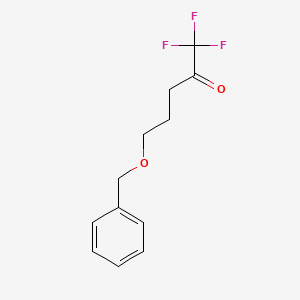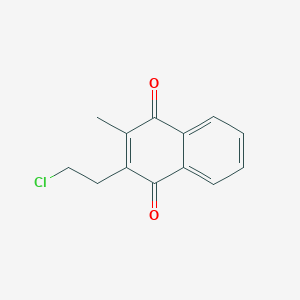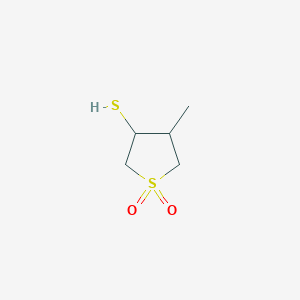
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- is an organic compound with the molecular formula C12H13F3O2 It is a derivative of pentanone, where the hydrogen atoms at the first carbon are replaced by trifluoromethyl groups, and the fifth carbon is substituted with a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- typically involves the reaction of 1-chloro-4-methoxybutane with magnesium chips to form 4-methoxybutyl magnesium chloride. This intermediate then reacts with 4-trifluoromethylbenzonitrile to produce the desired compound. The reaction conditions include refluxing in tetrahydrofuran (THF) and subsequent acidification and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The trifluoromethyl and phenylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylmethoxy group can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar in structure but contains a hydroxyl group instead of a ketone.
1,1,1-Trifluoro-2,4-pentanedione: Contains two carbonyl groups and is used in different chemical applications.
1,1,1-Trifluoro-2-butanone: A simpler structure with fewer functional groups.
Uniqueness
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- is unique due to the combination of its trifluoromethyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
129781-11-9 |
|---|---|
Formule moléculaire |
C12H13F3O2 |
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
1,1,1-trifluoro-5-phenylmethoxypentan-2-one |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)11(16)7-4-8-17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Clé InChI |
PKYLRTIGQJNNBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)

![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)



![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
